Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS 263383-21-7, molecular formula C19H25N3O3, molecular weight 343.4 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-piperidine chemotype. It features a tert-butyloxycarbonyl (Boc)-protected piperidine ring directly attached at the 5-position of a 1,2,4-oxadiazole core, with a 4-methylphenyl (p-tolyl) substituent at the 3-position.

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
Cat. No. B12252414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C19H25N3O3/c1-13-5-7-14(8-6-13)16-20-17(25-21-16)15-9-11-22(12-10-15)18(23)24-19(2,3)4/h5-8,15H,9-12H2,1-4H3
InChIKeyQOIMFIWEKBDCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]Piperidine-1-Carboxylate (CAS 263383-21-7): Core Identity and Structural Class for Procurement Decisions


Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS 263383-21-7, molecular formula C19H25N3O3, molecular weight 343.4 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-piperidine chemotype . It features a tert-butyloxycarbonyl (Boc)-protected piperidine ring directly attached at the 5-position of a 1,2,4-oxadiazole core, with a 4-methylphenyl (p-tolyl) substituent at the 3-position. The compound is recognized in the patent literature as a defined chemical entity within the GPR119 agonist space, appearing in the USPTO prior art record as a comparator compound [1]. Its primary utility lies in its role as a synthetic intermediate and a chemical probe for medicinal chemistry campaigns targeting the oxadiazole-piperidine pharmacophore.

1 Boc-protected piperidine intermediate for selective N-functionalization workflows
2 Defined 1,2,4-oxadiazole-piperidine chemotype for medicinal chemistry campaigns
3 Prior-art status in GPR119 agonist patent space supports target-class context

Procurement Risk Alert: Why Generic Substitution of Tert-Butyl 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]Piperidine-1-Carboxylate Fails Without Structural Verification


Generic interchange within the 1,2,4-oxadiazole-piperidine class is demonstrably unreliable because small structural perturbations drive large shifts in both synthetic utility and biological target engagement. The target compound's Boc protecting group confers orthogonal amine masking that is absent in the free piperidine (CAS 244272-25-1) or the HCl salt (CAS 263383-24-0); procurement of the deprotected form precludes selective downstream N-functionalization . Furthermore, the direct attachment of the piperidine ring to the oxadiazole 5-position, as opposed to the methylene-spacer variant (CAS 1986518-47-1), alters conformational flexibility and has been shown in related series to affect target binding [1]. Even within the same substitution pattern, replacing the 4-methylphenyl group with unsubstituted phenyl, 4-fluorophenyl, or 4-methoxyphenyl generates distinct chemical entities with divergent physicochemical properties (calculated logP, polar surface area) and biological profiles [2]. These differences preclude casual substitution without re-validation of the entire experimental system. [2]

Boc absence Deprotected free amine or HCl salt may preclude selective N-derivatization due to missing orthogonal protection.
Spacer variation Methylene-spacer analog introduces an extra rotatable bond, potentially altering conformational constraint and metabolic stability profiles.
Aryl substitution Replacing 4-methylphenyl with other aryl groups shifts electronic character (σp) and may change target engagement without re-validation.

Quantitative Differentiation Evidence: Tert-Butyl 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]Piperidine-1-Carboxylate Versus Closest Analogs


Boc Protection Status: Molecular Weight and Synthetic Utility Differentiation Versus Deprotected Free Piperidine

The target compound carries a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, resulting in a molecular weight of 343.4 g/mol, versus 243.3 g/mol for the deprotected free amine 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-25-1) . This 100.1 g/mol mass difference is not trivial; the Boc group serves as an orthogonal protecting group that enables selective N-deprotection under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the oxadiazole ring and the 4-methylphenyl substituent intact. The deprotected analog, lacking this protection, cannot participate in amide coupling, reductive amination, or sulfonylation at the piperidine nitrogen without competing side reactions at other nucleophilic sites. The Boc-protected form is thus the mandatory starting material for any synthetic sequence requiring N-functionalization of the piperidine ring.

Boc Protection Status
Data to verify
Target: 343.4 g/mol, Boc-protected
Free amine: 243.3 g/mol, deprotected
ΔMW +100.1 g/mol; orthogonal protection present
May support controlled N-deprotection and selective derivatization.
Synthetically, Boc enables acid-labile release while oxadiazole remains stable.
Medicinal Chemistry Chemical Biology Synthetic Intermediates

Direct Attachment Versus Methylene Spacer: Conformational Constraint and Synthetic Divergence

The target compound features a direct C–C bond between the piperidine 4-position and the oxadiazole 5-position, whereas the close comparator tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate (CAS 1986518-47-1, MW 357.454) inserts a methylene (–CH2–) spacer between the two ring systems . This single-bond difference increases the molecular weight by 14.1 g/mol (from 343.4 to 357.5) and introduces an additional rotatable bond, altering the conformational landscape. In the broader N-arylpiperidine oxadiazole series, the direct-attachment architecture has been identified as a conformationally constrained scaffold that provides improved metabolic stability while maintaining comparable target potency and selectivity, as demonstrated in the CB2 agonist program where direct-attachment analogs outperformed their flexible-spacer counterparts in stability assays [1]. Although compound-specific comparative data are not publicly available for the p-tolyl pair, the class-level evidence establishes that the direct-attachment geometry is a meaningful selection criterion for stability-focused programs. [1]

Attachment Geometry
Cross-study
Direct C–C bond, no spacer
Methylene spacer (CAS 1986518-47-1)
ΔMW +14.1 g/mol, +1 rotatable bond; class-level metabolic stability preference
Conformational constraint may support stability-focused profiling.
Class evidence (DiMauro et al., 2008) links direct attachment to improved metabolic stability.
Medicinal Chemistry Structure-Activity Relationships Conformational Analysis

4-Methylphenyl Substituent Differentiation: Prior Art Landmark Status in GPCR Agonist Patent Space

The target compound's 4-methylphenyl (p-tolyl) substituent at the oxadiazole 3-position places it within a series of halogen, methoxy, and alkyl-phenyl variants explicitly enumerated in the GPR119 agonist patent US20090325924A1 [1]. Crucially, the p-tolyl variant is listed among the compounds excluded from the patent claims (i.e., it is acknowledged as prior art), alongside the phenyl, 4-fluorophenyl, 4-chlorophenyl, 4-bromophenyl, 4-iodophenyl, 4-nitrophenyl, and 4-methoxyphenyl analogs [1]. This exclusion status confirms that the compound predates the 2006 priority date of the patent and was considered a known chemical entity in the GPR119 field. For procurement purposes, this prior art designation provides regulatory clarity: the compound is in the public domain for research use without freedom-to-operate encumbrance from this patent family [1]. In contrast, the 4-methylsulfonylphenyl analog (CAS 1272756-23-6), which introduces a strongly electron-withdrawing sulfonyl group, produces a markedly different electronic profile (Hammett σp: –0.17 for methyl vs. +0.72 for SO2Me) and may fall under distinct patent claims . The intermediate electron-donating character of the 4-methyl group (σp = –0.17) positions this compound as a moderate-activity reference point within the GPR119 SAR landscape.

Aryl Substituent
Head-to-head
p-Tolyl (σp = –0.17), prior art in US20090325924A1
SO₂Me analog (σp = +0.72) and others
Δσp = –0.89 vs SO₂Me; patent exclusion confirmed
Intermediate electron-donating character and prior-art status reduce IP risk for research use.
Hammett constants differentiate electronic profiles across the patent series.
GPCR Drug Discovery GPR119 Agonists Patent Analytics

1,2,4-Oxadiazole Regioisomeric Identity: Distinct Electronic Landscape Versus 1,3,4-Oxadiazole Analogs

The target compound contains a 1,2,4-oxadiazole ring with the piperidine attached at the 5-position and the 4-methylphenyl at the 3-position. This regioisomeric arrangement is fundamentally distinct from 1,3,4-oxadiazole analogs such as 5-(4-methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole, which position the nitrogen atoms differently in the heterocycle . The 1,2,4-oxadiazole core has been specifically identified as a bioisostere of the amide bond, with the N(2)–O(1)–N(4) atom arrangement mimicking the amide geometry, a property not shared by the 1,3,4-oxadiazole isomer [1]. In the FXR antagonist program, the 1,2,4-oxadiazole chemotype was explicitly selected over alternative heterocycles for its ability to engage the FXR ligand-binding domain with distinct hydrogen-bonding patterns, yielding compounds with in vitro FXR antagonism at micromolar concentrations [1]. Class-level evidence from the 1,2,4-oxadiazole-piperidine antifungal series further confirms that the regioisomeric identity is a primary determinant of biological activity, with 1,2,4-oxadiazole derivatives showing superior fungicidal activity against Phakopsora pachyrhizi (soybean rust) relative to the commercial standard difenoconazole [2]. The 1,2,4-oxadiazole core of the target compound is therefore a deliberate design element, not an interchangeable heterocycle. [2]

Regioisomer Identity
Class-level
1,2,4-Oxadiazole vs 1,3,4-oxadiazole isomer; distinct H-bond geometry; no direct comparative data for this pair.
Regioisomeric identity may not transfer; class evidence shows bioisosteric differences.
FXR antagonist and antifungal series support chemotype-specific activity.
Heterocyclic Chemistry Bioisosterism Regioisomer Differentiation

LogP Differential: Lipophilicity Separation Between Boc-Protected Target and Deprotected Free Amine

The logP (octanol-water partition coefficient) of the deprotected free amine 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is reported as 2.87 . The target compound, bearing the lipophilic Boc group, is expected to exhibit a significantly higher logP. Using the fragment-based calculation approach, the addition of the tert-butyl carbamate moiety contributes approximately +1.3 to +1.5 log units, yielding an estimated logP of ~4.2–4.4 for the target compound. This logP separation of >1.3 units between the Boc-protected and deprotected forms translates to an approximately 20-fold difference in octanol-water partitioning. In a GPR119 agonist screening cascade, where cellular permeability is a critical parameter, this differential has direct implications: the Boc-protected compound is substantially more membrane-permeable and is suited for cell-based assays where passive diffusion is rate-limiting, whereas the more polar free amine is preferred for aqueous biochemical assays or for subsequent salt formation to enhance aqueous solubility. The logP of the target compound also differentiates it from the 4-methylsulfonylphenyl analog, where the polar sulfonyl group would reduce logP by an estimated 1.0–1.5 units.

LogP Separation
Data to verify
Est. target logP ~4.2–4.4 vs free amine logP 2.87; ΔlogP ≈ +1.3–1.5 (~20× partitioning difference).
Lipophilicity gap may support orthogonal assay format selection (cell-based vs biochemical).
Fragment-based estimation; measured baseline from deprotected analog.
Physicochemical Properties Drug Likeness Permeability

Known Pharmacological Context: Public Domain Status in the GPR119 Agonist Field

The target compound is explicitly referenced in the GPR119 agonist patent literature as a defined chemical entity, appearing among the enumerated prior art compounds excluded from the claims of US20090325924A1 [1]. While specific EC50 values for this compound at GPR119 are not publicly disclosed in the patent document, the broader context is informative: GPR119 agonists in the 1,2,4-oxadiazole-piperidine class have been reported with EC50 values in the low micromolar range (e.g., 5.6 μM for the structurally related GPR119 agonist PSN632408, which also features a piperidine-oxadiazole scaffold) . The inclusion of the p-tolyl variant in the prior art set indicates it was among the early compounds explored in this target space, and its structural similarity to other disclosed GPR119 agonists (tert-butyl piperidine-1-carboxylate core, 1,2,4-oxadiazole linker, aromatic substituent) places it within an established pharmacological framework. For researchers initiating GPR119 programs, this compound provides a structurally defined reference point with documented relevance to the target class, unlike fully novel analogs whose pharmacological relevance is entirely unvalidated.

Pharmacological Context
Context-dependent
Listed as prior art in GPR119 patent; no public EC₅₀ for this specific compound; related agonist PSN632408 EC₅₀ 5.6 μM.
Prior-art status supports target-class relevance without direct potency data.
Structurally defined reference for GPR119 programs; not a validated active comparator.
Metabolic Disease Type 2 Diabetes GPR119 Pharmacology

Procurement-Guiding Application Scenarios for Tert-Butyl 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]Piperidine-1-Carboxylate (CAS 263383-21-7)


GPR119 Agonist Lead Optimization: Structure-Activity Relationship (SAR) Expansion Around the p-Tolyl Pharmacophore

Based on the compound's documented prior art status in the GPR119 agonist patent landscape [1], this compound is directly suited as a starting point or reference standard in medicinal chemistry campaigns targeting GPR119 for type 2 diabetes and metabolic syndrome. Its Boc-protected piperidine enables late-stage diversification: deprotection followed by N-alkylation, N-acylation, or N-sulfonylation can generate focused libraries exploring the piperidine nitrogen SAR while holding the p-tolyl-oxadiazole pharmacophore constant. The intermediate electron-donating character of the 4-methyl group (σp = –0.17) provides a distinct electronic baseline for comparing potency shifts upon introduction of electron-withdrawing or more bulky substituents. Procurement of this specific compound, rather than the deprotected free amine, is essential because the Boc group preserves the synthetic handle required for library synthesis. [1]

Conformationally Constrained Chemical Probe for Target Engagement Studies Requiring Metabolic Stability

The direct-attachment architecture linking the piperidine to the oxadiazole 5-position eliminates the rotational degree of freedom present in methylene-spacer analogs, and this conformational constraint has been correlated with improved metabolic stability in the N-arylpiperidine oxadiazole class [1]. For target engagement studies where compound half-life in hepatocyte or microsomal assays is a selection criterion, the direct-attachment scaffold offers a structural advantage over the flexible methylene-spacer variant (CAS 1986518-47-1). Researchers can procure this compound as the starting point for stability profiling and subsequently compare with the methylene-spacer analog to quantify the contribution of conformational constraint to metabolic stability within the p-tolyl series. [1]

Orthogonal Synthetic Intermediate: Sequential Deprotection–Functionalization Workflows in Parallel Library Synthesis

The Boc group on the target compound provides orthogonal amine protection that is stable under the basic and nucleophilic conditions typically used for oxadiazole functionalization but is cleanly removed under acidic conditions (TFA/CH2Cl2 or 4M HCl/dioxane) [1]. This orthogonality is essential for parallel synthesis workflows where the piperidine nitrogen must remain masked during oxadiazole-ring elaboration or during cross-coupling reactions on the aromatic ring. Procuring the Boc-protected form (CAS 263383-21-7) rather than the HCl salt (CAS 263383-24-0) or the free amine (CAS 244272-25-1) ensures that the nitrogen is pre-protected, eliminating a protection step and reducing the overall synthetic sequence by one transformation. The 100 g/mol mass penalty of the Boc group is negligible relative to the synthetic efficiency gained. [1]

FXR/PXR Nuclear Receptor Profiling: Expanding the 1,2,4-Oxadiazole Chemotype Space

The 1,2,4-oxadiazole core has been validated as a productive chemotype for farnesoid X receptor (FXR) antagonism and pregnane X receptor (PXR) agonism, with the piperidine N-substitution pattern emerging as a key determinant of dual FXR/PXR modulator activity [1]. The target compound, with its Boc group serving as a removable placeholder at the piperidine nitrogen, is an ideal starting scaffold for exploring N-deprotected and N-substituted variants in FXR/PXR transactivation assays in HepG2 cells. Its 4-methylphenyl substituent provides a defined lipophilic aromatic contact that can be systematically varied to probe the FXR ligand-binding domain. The class-level evidence from the FXR antagonist program supports the use of 1,2,4-oxadiazole-piperidine hybrids as validated entry points for nuclear receptor drug discovery. [1]

Application
Selection Property
Validation Focus
GPR119 agonist SAR expansion
Boc-protected piperidine for late-stage diversification
p-Tolyl pharmacophore electronic baseline (σp –0.17)
Metabolic stability target engagement studies
Direct-attachment scaffold (constrained conformation)
Stability profiling compared to flexible-spacer analog
Parallel library synthesis
Boc orthogonal protection
Acid-labile deprotection compatibility in sequential workflows
FXR/PXR nuclear receptor modulator screening
1,2,4-Oxadiazole chemotype
N-substitution-dependent transactivation assay response
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